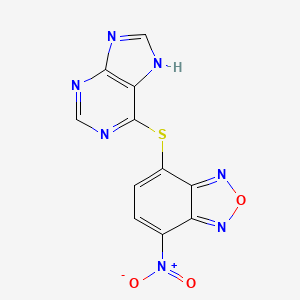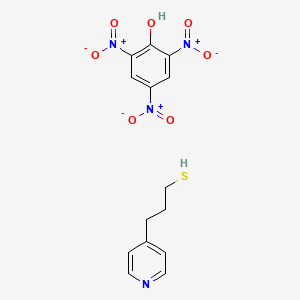
3-Pyridin-4-ylpropane-1-thiol; 2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pyridin-4-ylpropane-1-thiol is an organic compound with the chemical formula C8H11NS. It is a colorless to light yellow liquid with a peculiar sulfide odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and chloroform . It has various applications in chemical research and industrial production, including its use as a reducing agent, vulcanizing agent, and intermediate for the synthesis of other organic sulfur compounds .
Vorbereitungsmethoden
3-pyridin-4-ylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of pyridine with propenethiol under suitable reaction conditions . Industrial production methods often utilize gas phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high yield and selectivity.
Analyse Chemischer Reaktionen
3-pyridin-4-ylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-pyridin-4-ylpropane-1-thiol has a wide range of scientific research applications:
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used as a corrosion inhibitor and antioxidant in metal surface treatment.
Wirkmechanismus
The mechanism of action of 3-pyridin-4-ylpropane-1-thiol involves its interaction with molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical properties. This compound can also interact with enzymes and proteins, affecting their activity and function . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
3-pyridin-4-ylpropane-1-thiol can be compared with other similar compounds, such as pyridine, pyrrole, and pyrimidine derivatives. These compounds share a common aromatic heterocyclic structure but differ in their chemical properties and applications . For example:
Pyridine: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Pyrrole: Contains a five-membered ring with nitrogen, differing in its electronic properties and reactivity.
3-pyridin-4-ylpropane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
69603-57-2 |
|---|---|
Molekularformel |
C14H14N4O7S |
Molekulargewicht |
382.35 g/mol |
IUPAC-Name |
3-pyridin-4-ylpropane-1-thiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NS.C6H3N3O7/c10-7-1-2-8-3-5-9-6-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,10H,1-2,7H2;1-2,10H |
InChI-Schlüssel |
XHRJUOXCKVPRCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
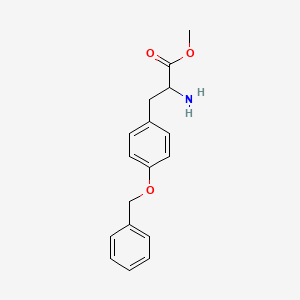
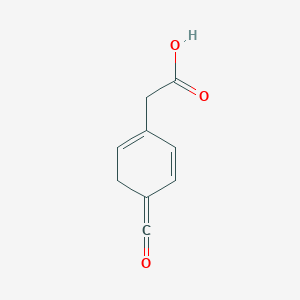

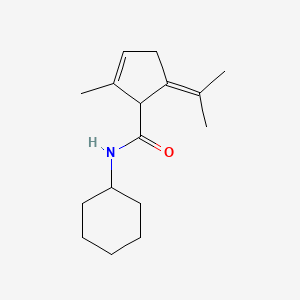
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
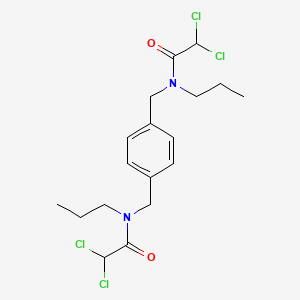
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)

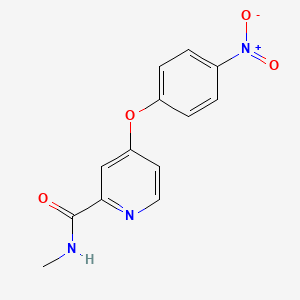
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
